Benzene, (1-methyl-2-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H12. This compound features a benzene ring substituted with a 1-methyl-2-butynyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1-methyl-2-butynyl)- typically involves the alkylation of benzene with a suitable alkyne derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-methyl-2-butynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of benzene, (1-methyl-2-butynyl)- often employs similar Friedel-Crafts alkylation techniques on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, pressure, and the molar ratio of reactants.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-methyl-2-butynyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in typical EAS reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO) and sulfuric acid (HSO) are used to introduce nitro groups.
Halogenation: Halogens (Cl, Br) in the presence of a Lewis acid catalyst (FeCl, AlCl).
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) for oxidation reactions.
Major Products Formed
Nitration: Nitrobenzene derivatives.
Halogenation: Halobenzene derivatives.
Oxidation: Benzoic acid or benzaldehyde derivatives.
Scientific Research Applications
Benzene, (1-methyl-2-butynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, (1-methyl-2-butynyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The alkyne group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield diverse products.
Comparison with Similar Compounds
Similar Compounds
- Benzene, (1-methyl-1-butenyl)-
- Benzene, (2-methyl-1-butenyl)-
- Benzene, (1-methylbutyl)-
Uniqueness
Benzene, (1-methyl-2-butynyl)- is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds with alkene or alkane substituents. This unique structure allows for specific reactions and applications that are not possible with other benzene derivatives.
Properties
CAS No. |
87712-69-4 |
---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
pent-3-yn-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,1-2H3 |
InChI Key |
IQXKRMIPUKYQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.